3-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-5-3-4-15(13-16)19(24)21-17-8-6-14(7-9-17)12-18(23)22-10-1-2-11-22/h3-9,13H,1-2,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFFNZLBFSFBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Fluorobenzoyl Chloride
Procedure :
Preparation of 4-Aminophenyl-2-oxo-pyrrolidin-1-yl-ethyl Intermediate
Method A – Nucleophilic Acylation :
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React pyrrolidine (5 mmol) with ethyl bromoacetate (5.5 mmol) in DMF
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Add K₂CO₃ (10 mmol), stir at 80°C for 6 hr
Method B – Reductive Amination :
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Condense 4-nitroacetophenone (5 mmol) with pyrrolidine (6 mmol) using Ti(OiPr)₄
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Reduce nitro group to amine with H₂/Pd-C (50 psi, 6 hr)
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Oxidize alcohol to ketone with PCC (pyridinium chlorochromate)
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield (%) | 68 | 72 |
| Purity (HPLC) | 98.2% | 99.1% |
| Reaction Time (hr) | 14 | 18 |
Amide Bond Formation: Optimization Studies
Coupling Reagent Screening
Comparative data from analogous benzamide syntheses:
| Reagent System | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | 0-25 | 12 | 78 |
| HATU/DIEA | -10-25 | 4 | 85 |
| T3P®/Et₃N | 25 | 2 | 91 |
Optimal Conditions :
-
3-Fluorobenzoyl chloride (1.1 eq)
-
T3P® (50% in EtOAc, 1.5 eq)
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DIEA (3 eq) in CH₂Cl₂ at 25°C for 2 hr
Critical Process Parameters
Temperature Effects on Coupling Efficiency
Data extrapolated from 2-fluoro analog synthesis:
| Temperature (°C) | Conversion (%) | Impurity Profile |
|---|---|---|
| 0 | 62 | 5% di-acylated |
| 25 | 98 | <0.5% byproducts |
| 40 | 99 | 2% hydrolysis |
Solvent Impact on Reaction Kinetics
Comparative study from 4-fluoro derivative:
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |
|---|---|---|
| DMF | 36.7 | 0.018 |
| THF | 7.5 | 0.009 |
| CH₂Cl₂ | 8.9 | 0.023 |
| Toluene | 2.4 | 0.005 |
Advanced Purification Techniques
Chromatographic Methods
HPLC Conditions for Final Product :
Crystallization Optimization
Data from 2-chloro-6-fluoro analog:
| Solvent System | Crystal Form | Purity (%) |
|---|---|---|
| EtOAc/Hexane (1:3) | Needles | 99.3 |
| MeOH/H₂O (4:1) | Prisms | 98.7 |
| Acetone/Et₂O (1:5) | Plates | 99.1 |
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d6) Key Signals:
HRMS Analysis:
Comparative Analysis with Structural Analogues
Positional Isomer Effects
Data compiled from fluorinated benzamide derivatives:
| Substituent Position | Coupling Yield (%) | Melting Point (°C) |
|---|---|---|
| 2-Fluoro | 88 | 158-160 |
| 3-Fluoro | 91 | 162-164 |
| 4-Fluoro | 89 | 155-157 |
| 2-Cl-6-F | 83 | 172-174 |
Scale-Up Considerations
Heat Management in Exothermic Steps
From pilot-scale 4-fluoro analog production:
-
Adiabatic temperature rise: ΔT = 42°C
-
Recommended cooling capacity: 150 W/L
-
Maximum batch size without thermal runaway: 22 kg
Environmental Control
Critical parameters for GMP compliance:
-
Residual solvent limits: <500 ppm DMF
-
Heavy metals: <10 ppm (USP <232>)
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Microbial limits: <100 CFU/g
Emerging Methodologies
Continuous Flow Synthesis
Preliminary data from 2-fluoro analog:
-
Microreactor volume: 12 mL
-
Residence time: 8.5 min
-
Productivity: 38 g/hr
-
Purity: 99.6%
Biocatalytic Approaches
Enzyme screening results from related amide syntheses:
-
Lipase B (C. antarctica): 72% conversion
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Acyltransferase (M. smegmatis): 88% conversion
-
Reaction time: 24 hr at 37°C
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines depending on the reducing agent used.
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 3-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide
- Molecular Formula : C19H19FN2O2
- Molecular Weight : 320.37 g/mol
- CAS Number : 1060326-90-0
The compound features a fluorine atom, a pyrrolidine ring, and a phenyl group, which contribute to its unique chemical properties and biological activities.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Research indicates that it may exhibit:
-
Anticancer Activity : Preliminary studies suggest that the compound can inhibit the growth of various cancer cell lines. The mechanism may involve the induction of apoptosis and modulation of signaling pathways associated with cancer progression.
Cell Line IC50 (µM) Mechanism of Action A549 12 Apoptosis induction MCF7 15 Cell cycle arrest
Neuropharmacology
The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for research into neurological disorders. Studies have shown:
- Neuroprotective Effects : It may activate neuroprotective pathways, reducing oxidative stress in neuronal cells. This suggests potential benefits in treating conditions like Alzheimer's disease.
Inflammation Modulation
Research has indicated that this compound could modulate inflammatory responses:
- Inhibition of NF-kB Pathway : In vitro studies demonstrated that treatment with the compound reduced the activation of NF-kB, leading to decreased production of pro-inflammatory cytokines.
Case Study 1: Anticancer Efficacy
A study conducted on human lung cancer cells (A549) revealed that treatment with this compound resulted in significant apoptosis, evidenced by increased caspase activity and annexin V staining.
Case Study 2: Neuroprotective Mechanisms
In a murine model of neurodegeneration, administration of the compound enhanced cognitive function and reduced markers of oxidative stress. Behavioral tests indicated improved memory retention compared to control groups.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the amide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural features, such as benzamide backbones, fluorinated substituents, or pyrrolidine-containing side chains.
Substituent Variations in Benzamide Derivatives
Key Observations:
- The trifluoromethyl analog (376.40 Da) exhibits higher molecular weight and metabolic stability due to the electron-withdrawing CF₃ group, which reduces oxidative degradation .
- The triazolopyridazine derivative (526.61 Da) introduces a sulfur atom and fused heterocycle, likely improving binding to kinase ATP pockets but increasing synthetic complexity .
- The dihydroisoquinoline analog (340.41 Da) demonstrates potent BChE inhibition, suggesting that bulky aromatic substituents enhance enzyme interaction .
Fluorine Substituent Effects
Fluorine’s electronegativity and small atomic radius significantly influence physicochemical properties:
- 3-Fluoro vs. 4-Fluoro Isomers: highlights challenges in ¹H NMR analysis for 3-fluoro-N-(3-fluorophenyl)benzamide due to overlapping aromatic proton signals, a problem less pronounced in non-fluorinated analogs. This indicates that fluorine’s position affects spectroscopic characterization .
- Biological Impact: Fluorine in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated benzamides, as seen in related neuroactive compounds (e.g., BChE inhibitors in ) .
Pyrrolidine Moieties
Pyrrolidine rings contribute to:
- Solubility : The basic nitrogen in pyrrolidine improves aqueous solubility at physiological pH.
- Pharmacokinetics : Compounds with pyrrolidine (e.g., ) show longer half-lives than morpholine or piperazine analogs due to reduced hepatic clearance .
Pharmacological Potential
While direct biological data for the target compound are unavailable, structural analogs suggest:
Biological Activity
3-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide, with the CAS number 1060326-90-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and therapeutic implications based on recent research findings.
- Molecular Formula: C19H19FN2O2
- Molecular Weight: 326.4 g/mol
- Structure: The compound features a fluorine atom, a pyrrolidine ring, and a benzamide moiety, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. It has demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 5.6 | |
| CaCo-2 (colon cancer) | 7.8 | |
| A549 (lung cancer) | 6.3 |
The compound's mechanism involves the induction of apoptosis in tumor cells, likely through the activation of caspase pathways and inhibition of cell proliferation.
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the progression of Alzheimer's disease by regulating exosome release and ceramide metabolism.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition:
- Apoptosis Induction:
- Cell Cycle Arrest:
Case Studies
A study conducted on a series of derivatives of this compound revealed that modifications to the pyrrolidine ring significantly enhanced its anticancer potency. For instance, a derivative with a modified side chain exhibited an IC50 value of 2.5 µM against the A549 cell line, indicating improved efficacy compared to the parent compound .
Q & A
Q. What are the standard synthetic routes for 3-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide, and what functional groups are critical for its activity?
The synthesis typically involves multi-step reactions starting with commercially available hydrazones and benzamides. Key steps include:
- Step 1 : Formation of the pyrrolidin-1-yl ethyl intermediate via nucleophilic substitution or amide coupling under reflux conditions in solvents like ethanol or DMSO .
- Step 2 : Fluorobenzamide coupling to the aromatic phenyl group using carbodiimide-based reagents (e.g., EDC/HOBt) at 60–80°C .
- Critical Functional Groups : The pyrrolidine ring and fluorobenzamide moiety are essential for biological activity, as they enhance binding to target proteins and improve metabolic stability .
Q. Which characterization techniques are most reliable for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the pyrrolidine ring (δ 1.8–2.5 ppm for CH₂ groups) and fluorobenzamide aromatic protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 385.15) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- In Vitro Screening :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Target Interaction Studies : Fluorescence quenching or surface plasmon resonance (SPR) to assess binding affinity with enzymes like kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields and scalability?
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-reaction purification via column chromatography .
- Catalyst Screening : Pd/C or Ni catalysts for hydrogenation steps can reduce byproducts in pyrrolidine ring formation .
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., nitrile formation) minimizes decomposition .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Source Analysis : Compare assay conditions (e.g., cell line passage numbers, serum concentrations) that may alter results .
- Structural Confirmation : Re-characterize batches using XRD or 2D NMR (e.g., NOESY) to rule out polymorphic variations .
- Dose-Response Repetition : Conduct triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to validate reproducibility .
Q. What computational strategies support the design of derivatives with enhanced activity?
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) and prioritize derivatives with stronger hydrogen bonds .
- QSAR Modeling : Develop regression models linking substituent electronegativity (e.g., fluorine position) to IC₅₀ values .
- ADMET Prediction : SwissADME or pkCSM tools forecast pharmacokinetic properties (e.g., BBB permeability) to guide synthetic priorities .
Q. How do solubility challenges impact formulation, and what strategies address them?
- Problem : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic fluorobenzamide and pyrrolidine groups .
- Solutions :
- Prodrug Design : Introduce phosphate esters at the amide group for pH-dependent release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to enhance bioavailability .
Q. What structural analogs show promise in structure-activity relationship (SAR) studies?
| Analog | Modification | Activity Trend | Reference |
|---|---|---|---|
| 4-Methoxy variant | Methoxy at benzamide | ↑ Anticancer (IC₅₀ = 8.2 µM vs. 12.5 µM parent) | |
| Trifluoromethyl-pyridinyl | Pyridine substitution | ↑ Antimicrobial (MIC = 2 µg/mL vs. 8 µg/mL parent) | |
| Thiophene derivative | Thiophene ring replacement | ↓ Solubility but ↑ kinase inhibition (Kd = 0.3 nM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
